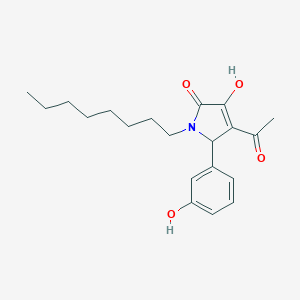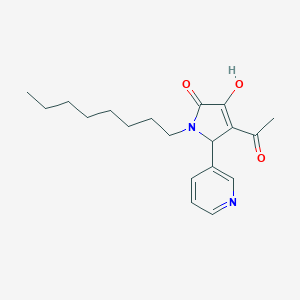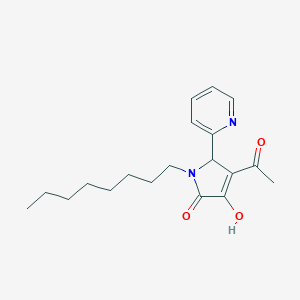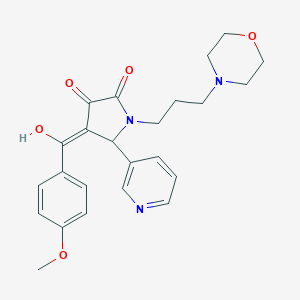
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process is optimized to minimize waste and reduce production costs while maintaining high product quality. Safety measures are also implemented to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-hydroxy-4-methoxybenzaldehyde: This compound shares some structural similarities but differs in its functional groups and reactivity.
4-methoxybenzoyl chloride: This compound has a similar benzoyl group but lacks the pyrrolidinone and pyridine moieties.
3-pyridinyl-1,5-dihydro-2H-pyrrol-2-one: This compound shares the pyrrolidinone and pyridine structures but lacks the methoxybenzoyl and morpholinyl groups.
Uniqueness
3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(3-MORPHOLINOPROPYL)-5-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C24H27N3O5 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-7-5-17(6-8-19)22(28)20-21(18-4-2-9-25-16-18)27(24(30)23(20)29)11-3-10-26-12-14-32-15-13-26/h2,4-9,16,21,28H,3,10-15H2,1H3/b22-20- |
InChI 键 |
BRLKUCXVNWPXQW-XDOYNYLZSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O |
规范 SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


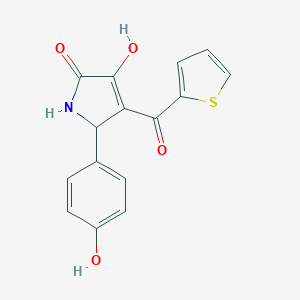
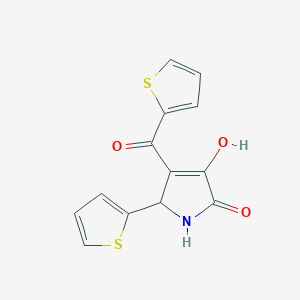
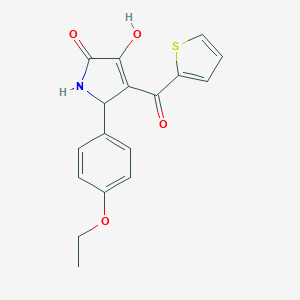
![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)

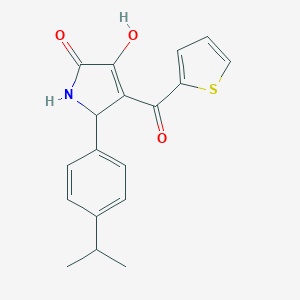
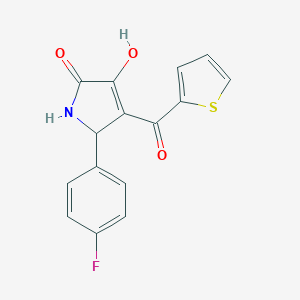
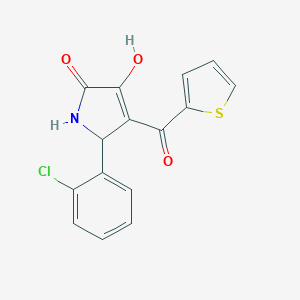

![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)

